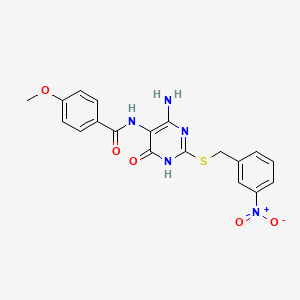

N-(4-amino-2-((3-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

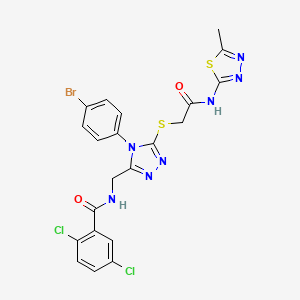

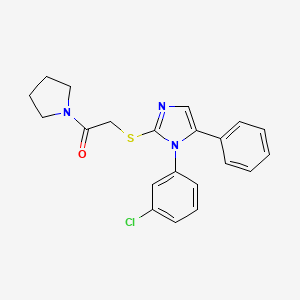

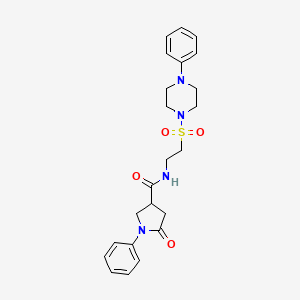

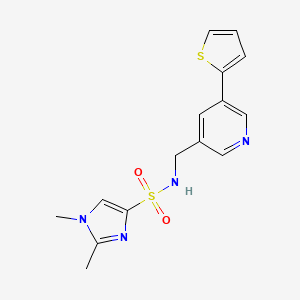

The compound is a derivative of pyrimidine, a class of aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidines are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of pyrimidines has been a subject of interest in recent years. Various methods for the synthesis of pyrimidines have been described . The synthesis of such compounds often involves multicomponent reactions, click reactions, nano-catalysis, and green chemistry .Molecular Structure Analysis

The molecular structure of the compound includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 . The presence of sulfur enhances their pharmacological properties .Chemical Reactions Analysis

Pyrimidines are prone to various chemical reactions. For instance, they can undergo hydrolysis to the parent amino acid . They can also convert to homopolypeptides through ring-opening polymerization .Applications De Recherche Scientifique

Bioactivation and DNA Interaction

The hydroxylamine derivative of CB 1954, a compound related by functional group composition, shows highly selective cytotoxicity through the formation of DNA-DNA interstrand crosslinks. This activity is attributed to its ability to act difunctionally, contrasting with the parent compound which does not crosslink naked DNA. The hydroxylamine derivative's cytotoxicity is enhanced by its interaction with thioesters, forming a species capable of DNA binding and interstrand crosslinking, highlighting the importance of bioreductive activation in therapeutic applications (Knox et al., 1991).

Reductive Chemistry in Hypoxia-selective Cytotoxicity

Another study explores the reductive chemistry of novel hypoxia-selective cytotoxins, demonstrating the oxygen-inhibited enzymatic reduction of nitro groups to amines or hydroxylamines. This process underlines the mechanism by which these compounds exhibit selective toxicity for hypoxic cells, a trait potentially applicable to the compound given its structural similarities (Palmer et al., 1995).

Gene-directed Enzyme Prodrug Therapy (GDEPT)

Further research into prodrugs for GDEPT using a nitroreductase from E. coli highlights the development of compounds that release cytotoxic agents upon enzymatic reduction. This strategy underscores the potential for compounds like N-(4-amino-2-((3-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide to serve as prodrugs in targeted cancer therapies, where selective activation within the tumor environment is critical (Hay et al., 2003).

Mécanisme D'action

The mechanism of action of pyrimidines is often attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Orientations Futures

The future directions in the study of pyrimidines include the development of new pyrimidines as anti-inflammatory agents . There is also a focus on developing multifunctional drugs and improving their activity . The compound “N-(4-amino-2-((3-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide” could potentially be a part of these future research directions.

Propriétés

IUPAC Name |

N-[4-amino-2-[(3-nitrophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-5-yl]-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O5S/c1-29-14-7-5-12(6-8-14)17(25)21-15-16(20)22-19(23-18(15)26)30-10-11-3-2-4-13(9-11)24(27)28/h2-9H,10H2,1H3,(H,21,25)(H3,20,22,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVJVQRSSRJNOTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC3=CC(=CC=C3)[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(4-methylphenyl)acetamide](/img/structure/B2653842.png)

![1-methyl-1H-benzo[d]imidazol-5-yl 2-(4-fluorophenyl)acetate](/img/structure/B2653845.png)

![2-Benzyl-4,7,8-trimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![N-[2-(1H-indol-3-yl)ethyl]-2,3,4,5,6-pentamethylbenzenesulfonamide](/img/structure/B2653852.png)

![4-Butoxy-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]benzamide](/img/structure/B2653855.png)

![N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-3-ylmethyl)oxalamide](/img/structure/B2653856.png)

![N-(2-ethoxyphenyl)-2-[2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide](/img/structure/B2653860.png)